molecular formula C6H3Cl2NO2 B043916 2,6-Dichloroisonicotinic acid CAS No. 5398-44-7

2,6-Dichloroisonicotinic acid

Cat. No. B043916
CAS RN: 5398-44-7
M. Wt: 192 g/mol
InChI Key: SQSYNRCXIZHKAI-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinic acid (hereafter referred to by its full name) is a chemical compound with significant relevance in the field of agricultural chemistry, particularly as an inducer of plant defense responses. This compound, along with salicylic acid, has been identified as a potent inducer of plant defense mechanisms, including the synthesis of pathogenesis-related proteins and the development of enhanced disease resistance against pathogens.

Synthesis Analysis

Although the specific synthesis of 2,6-Dichloroisonicotinic acid is not detailed in the available literature through the search, related compounds such as 2-Chloronicotinic acid have been synthesized from 3-cyanopyridine by a combination of oxidation, chlorination, and hydrolysis processes, achieving total yields ranging from 75.1% to 77.2% (Shi Wei-bing, 2009; Wei Xiao-lei, 2010). These methodologies could potentially be adapted for the synthesis of 2,6-Dichloroisonicotinic acid by adjusting the chlorination step to introduce chloro groups at the appropriate positions on the nicotinic acid framework.

Molecular Structure Analysis

The molecular structure and vibrational spectra of closely related compounds, such as 6-Chloronicotinic acid, have been studied using both experimental and density functional theory approaches. These studies have identified multiple conformers and provided detailed insights into the geometrical parameters, energies, and vibrational modes of these compounds (M. Karabacak, M. Kurt, 2008). Similar analytical techniques can be applied to 2,6-Dichloroisonicotinic acid to elucidate its molecular structure in detail.

Chemical Reactions and Properties

2,6-Dichloroisonicotinic acid has been shown to bind to a soluble salicylic acid-binding protein/catalase in tobacco, inhibiting its enzymatic activity. This interaction suggests a mechanism of action involving the inhibition of catalase, leading to an increase in intracellular levels of reactive oxygen species, which plays a role in the induction of plant defense responses (Uwe Conrath et al., 1995).

Physical Properties Analysis

Investigations into the solid-liquid equilibrium behavior of related compounds like 6-Chloronicotinic acid provide insights into their solubility in various solvents, which is crucial for understanding their physical properties and applications in different mediums (Zhenxiao Guo et al., 2021).

Chemical Properties Analysis

The chemical properties of 2,6-Dichloroisonicotinic acid, such as its reactivity and interactions with other compounds, can be inferred from studies on similar molecules. For example, the synthesis and characterization of derivatives from chloronicotinic acids highlight their potential as intermediates in the creation of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides (Bingbing Zhao et al., 2017).

Scientific Research Applications

  • Induction of Plant Defense Responses : 2,6-DINA enhances the systemic acquired resistance in plants. It increases the production of coumarin derivatives in parsley cells when treated with fungal elicitors, thereby potentially enhancing disease resistance (Kauss et al., 1992). It also induces plant defense responses by inhibiting catalase activity and promoting the synthesis of pathogenesis-related proteins, leading to enhanced disease resistance (Conrath et al., 1995).

  • Elicitor for Secondary Metabolism in Plants : 2,6-DINA and its derivatives can act as elicitors for secondary metabolism induction in plant cell cultures, making it significant in agricultural research (Qian et al., 2006).

  • Agricultural Applications : It has been shown to reduce disease severity and increase yields in crops like soybeans and sugar beets by inducing resistance to various pathogens (Dann et al., 1998; Nielsen et al., 1994).

  • Chemical Synthesis : In the field of chemistry, 2,6-DINA is utilized in regioselective cross-coupling reactions to produce substituted nicotinic acids and triazoles, which are valuable in pharmaceutical and agricultural chemical synthesis (Houpis et al., 2010).

  • Postharvest Applications : It has been effective in reducing postharvest diseases in citrus fruits, suggesting potential as a substitute for chemical fungicides (Jing et al., 2020).

  • Radiolabeling in Medical Research : 2,6-DINA analogues like HYNIC are used as bifunctional chelators for technetium in the synthesis of bioconjugates for radiolabeling, applicable in medical imaging (Meszaros et al., 2011).

Safety And Hazards

When handling 2,6-Dichloroisonicotinic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Recently, the biggest challenge in agriculture is the search for new, effective, and ecological methods of protecting plants against diseases. One of the fastest-growing and prospective strategies is a method based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .

properties

IUPAC Name

2,6-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSYNRCXIZHKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202286
Record name 2,6-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroisonicotinic acid

CAS RN

5398-44-7
Record name 2,6-Dichloroisonicotinic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroisonicotinic acid
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Record name 5398-44-7
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Record name 2,6-Dichloroisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,280
Citations
J Durner, DF Klessig - … of the National Academy of Sciences, 1995 - National Acad Sciences
In recent years, it has become apparent that salicylic acid (SA) plays an important role in plant defense responses to pathogen attack. Previous studies have suggested that one of SA's …
Number of citations: 569 www.pnas.org
E Dann, B Diers, J Byrum… - European Journal of Plant …, 1998 - Springer
Field or greenhouse grown soybeans were treated with 2,6-dichloroisonicotinic acid or benzothiadiazole and subsequently assessed for severity of white mold disease caused by …
Number of citations: 170 link.springer.com
JAL Van Kan, T Cozijnsen, N Danhash… - Plant Molecular …, 1995 - Springer
To study the possible involvement of plant hormones in the synthesis of stress proteins in tomato upon inoculation with Cladosporium fulvum, we investigated the induction of mRNAs …
Number of citations: 111 link.springer.com
P Schweizer, A Buchala, JP Métraux - Plant Physiology, 1997 - academic.oup.com
Acquired disease resistance can be induced in rice (Oryza sativa) by a number of synthetic or natural compounds, but the molecular mechanisms behind the phenomenon are poorly …
Number of citations: 143 academic.oup.com
ES Colson‐Hanks, BJ Deverall - Plant Pathology, 2000 - Wiley Online Library
A wettable powder (WP) formulation providing 5–25 μg mL −1 of 2,6‐dichloroisonicotinic acid (INA) and 15–75 μg mL −1 of WP applied to cotton cotyledons significantly increased the …
P Czerwoniec, J Szymkowiak, M Smiglak - Open Chemistry, 2021 - degruyter.com
Recently, the biggest challenge in agriculture is the search for new, effective, and ecological methods of protecting plants against diseases. One of the fastest-growing and prospective …
Number of citations: 1 www.degruyter.com
T Hijwegen, MA Verhaar, JC Zadoks - Plant pathology, 1996 - Wiley Online Library
The susceptible rose cv. Madelon and the partially resistant cv. Sonia both responded with reduced development of rose powdery mildew when they were treated with the synthetic …
E Gharbi, JP Martínez, H Benahmed, H Dailly… - Plant Growth …, 2017 - Springer
Salicylic acid (SA) is involved in the salt-resistance of the halophyte plant species Solanum chilense. The SA analog 2,6-dichloroisonicotinc acid (INA) is commonly used to elicit SA …
Number of citations: 26 link.springer.com
ES Colson-Hanks, SJ Allen, BJ Deverall - Australasian Plant Pathology, 2000 - Springer
In field experiments, cotton (Gossypium hirsutum/G. barbadense) plants were treated with foliar applications of the synthetic activators 2, 6-dichloroisonicotinic acid (INA) or benzo [1, 2, 3…
Number of citations: 42 link.springer.com
KH Kogel, U Beckhove, J Dreschers, S Munch… - Plant …, 1994 - academic.oup.com
Abstract Treatment of susceptible barley (Hordeum vulgare) seedlings with 2,6-dichloroisonicotinic acid (DCINA) induces disease resistance against the powdery mildew fungus (…
Number of citations: 191 academic.oup.com

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